![molecular formula C20H23NO6S B2831985 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034423-13-5](/img/structure/B2831985.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H23NO6S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features a unique combination of a benzo[d][1,3]dioxole moiety and a sulfonamide group, which may contribute to its biological effects. Its molecular formula is C18H22N2O5S, with a molecular weight of approximately 378.44 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition may lead to decreased production of pro-inflammatory mediators like prostaglandins.
- Cellular Effects : Studies indicate that the compound exhibits cytotoxic effects against certain cancer cell lines, including HeLa cells, suggesting its potential as an anticancer agent.
Anticancer Properties
Research has shown that this compound can induce apoptosis in cancer cells through various pathways, including:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 phase, inhibiting cell proliferation.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating a mechanism for inducing programmed cell death.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties by assessing its ability to reduce inflammation in animal models. Key findings include:
- Reduction of Edema : Inflammatory models showed significant reduction in edema when treated with the compound.
- Cytokine Modulation : The compound appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
A summary of key research findings on the biological activity of the compound is presented in Table 1.
Study | Biological Activity | Key Findings |
---|---|---|
Anticancer | Induces apoptosis in HeLa cells; inhibits cell proliferation. | |
Anti-inflammatory | Reduces edema in animal models; lowers levels of TNF-alpha and IL-6. | |
Enzyme inhibition | Inhibits COX enzymes, leading to reduced prostaglandin synthesis. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study on mice demonstrated that administration of the compound significantly reduced tumor size in xenograft models, indicating its efficacy as an anticancer agent.
- Case Study 2 : Clinical trials exploring the anti-inflammatory effects showed promising results in patients with rheumatoid arthritis, where patients reported reduced pain and swelling after treatment with the compound.
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-20(23,15-6-9-17-18(11-15)27-13-26-17)12-21-19(22)10-5-14-3-7-16(8-4-14)28(2,24)25/h3-4,6-9,11,23H,5,10,12-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNURRRSTHKVZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.